

(R)-ND-336: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: (R)-ND-336

Cat. No.: B15574580

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(R)-ND-336 is a potent and highly selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental data, intended to support further research and development efforts.

Chemical Structure and Properties

(R)-ND-336 is a thiirane-based compound, and its specific stereochemistry is crucial for its potent and selective inhibitory activity against MMP-9.[3][4]

Table 1: Physicochemical Properties of **(R)-ND-336**

Property	Value	Reference
CAS Number	2252493-33-5	[1]
Purity	>95%	[2][5]
Water Solubility	4.9 mg/mL	[3]

Mechanism of Action

(R)-ND-336 acts as a slow-binding, mechanism-based inhibitor of MMP-9.[3][6] The inhibitory mechanism involves the Glu-404 residue at the active site of MMP-9 abstracting a proton from **(R)-ND-336**. This leads to the formation of a thiolate that tightly coordinates with the zinc ion in

the enzyme's active site, resulting in very slow reversal of inhibition.^[6] This mechanism contributes to its long residence time on MMP-9.^{[1][6]}

Biological Activity and Selectivity

(R)-ND-336 demonstrates high potency and selectivity for MMP-9 over other matrix metalloproteinases.

Table 2: Inhibitory Activity of **(R)-ND-336** against various MMPs

Target	Ki (nM)	Reference
MMP-9	19	^{[1][2][6]}
MMP-2	127	^[1]
MMP-14	119	^[1]
MMP-8	8590 ± 230	^{[2][6]}
Other MMPs	>100,000	^[1]

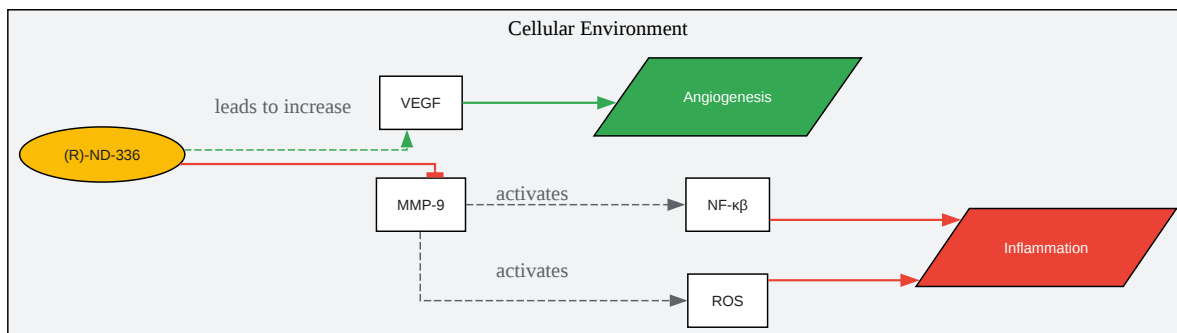
The selectivity for MMP-9 over MMP-8 is particularly noteworthy, as MMP-8 is considered to have a beneficial role in wound healing, while elevated MMP-9 activity is detrimental.^{[2][3][6]}

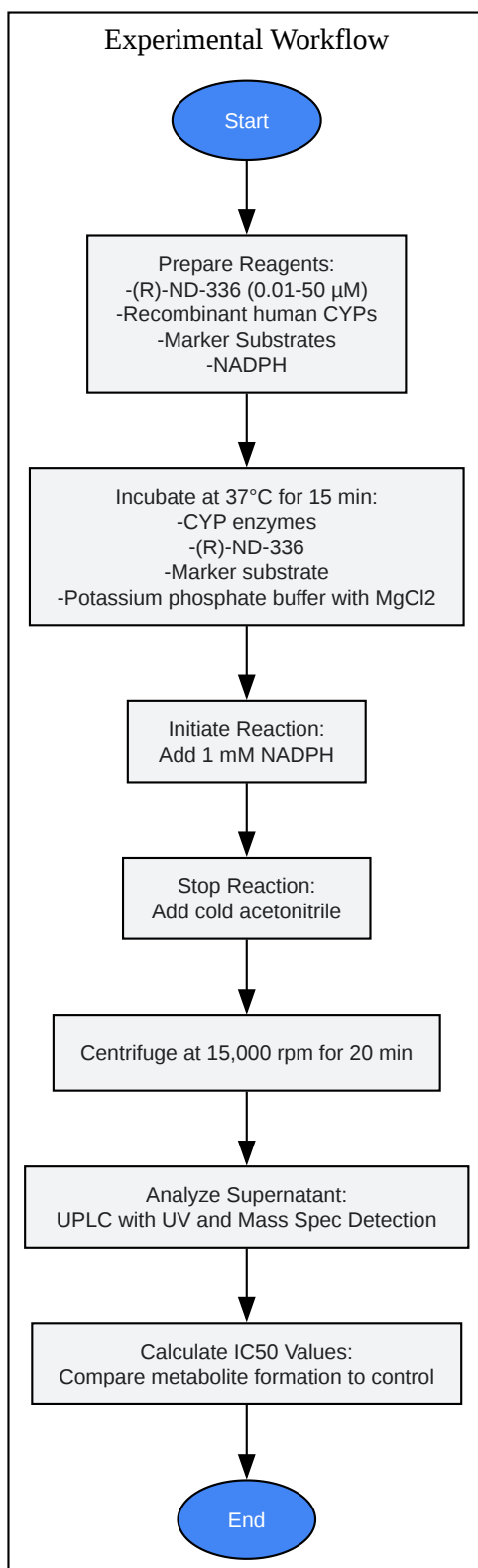
Table 3: In Vitro and In Vivo Properties of **(R)-ND-336**

Parameter	Value	Condition	Reference
MMP-9 Residence Time	300 min	In Vitro	^{[1][6]}
Cytotoxicity (IC50)	143 µM	In Vitro	^[1]
Therapeutic Index (IC50/Ki for MMP-9)	7530	In Vitro	^[1]
AUC (Topical)	1.3 µM·min	db/db mice	^[1]
AUC (Intravenous)	35 µM·min	db/db mice	^[1]

Signaling Pathways

(R)-ND-336 has been shown to modulate key signaling pathways involved in inflammation and angiogenesis. By inhibiting MMP-9, it indirectly leads to a decrease in reactive oxygen species (ROS) and nuclear factor kappa beta (NF- κ B), which are key mediators of inflammation.[2][5] Furthermore, it has been observed to increase levels of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis.[2][5]





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